![molecular formula C17H17N3O2S B5870118 5-ethyl-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile](/img/structure/B5870118.png)
5-ethyl-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile
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Overview
Description
5-ethyl-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile, also known as ETN, is a chemical compound that has been extensively studied for its potential applications in scientific research. ETN is a member of the nicotinonitrile family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
5-ethyl-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antibacterial activities. 5-ethyl-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In addition, 5-ethyl-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile has been shown to have potential as a photosensitizer in photodynamic therapy, a treatment for cancer and other diseases that involves the use of light to activate a photosensitizing agent.
Mechanism of Action
The mechanism of action of 5-ethyl-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis, or programmed cell death, in cancer cells. 5-ethyl-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile has also been shown to have anti-inflammatory effects by inhibiting the production of certain inflammatory cytokines.
Biochemical and Physiological Effects:
5-ethyl-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 5-ethyl-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile has also been shown to have antibacterial activity against a number of bacterial strains. In addition, 5-ethyl-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile has been shown to have anti-inflammatory effects, including the inhibition of certain inflammatory cytokines.
Advantages and Limitations for Lab Experiments
5-ethyl-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. 5-ethyl-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile also has a number of potential applications in scientific research, including as a fluorescent probe and as a photosensitizer in photodynamic therapy. However, 5-ethyl-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile also has some limitations. It is toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are a number of future directions for research on 5-ethyl-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile. One area of research could focus on the development of more efficient synthesis methods for 5-ethyl-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile and related compounds. Another area of research could focus on the development of 5-ethyl-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile as a fluorescent probe for detecting metal ions in biological systems. Additionally, research could focus on the use of 5-ethyl-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile as a photosensitizer in photodynamic therapy, and on the development of new applications for 5-ethyl-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile in scientific research.
Synthesis Methods
The synthesis of 5-ethyl-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile involves a multi-step process that begins with the reaction of 4-nitrobenzyl bromide with 2-amino-5-ethyl-4,6-dimethylpyridine. This reaction yields the intermediate 2-[(4-nitrobenzyl)amino]-5-ethyl-4,6-dimethylpyridine, which is then reacted with potassium thioacetate to form the thioether intermediate. Finally, the thioether intermediate is reacted with cyanogen bromide to yield 5-ethyl-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile.
properties
IUPAC Name |
5-ethyl-4,6-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-4-15-11(2)16(9-18)17(19-12(15)3)23-10-13-5-7-14(8-6-13)20(21)22/h5-8H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGBDGUSKCOAKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(N=C1C)SCC2=CC=C(C=C2)[N+](=O)[O-])C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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